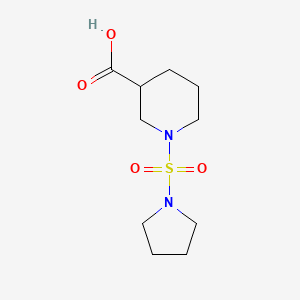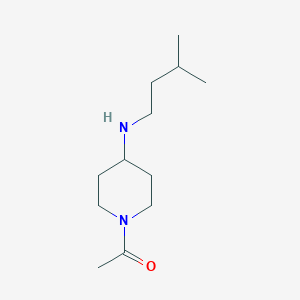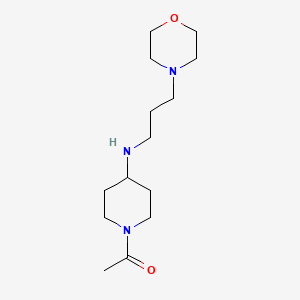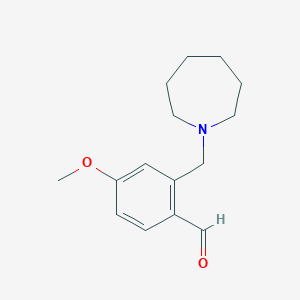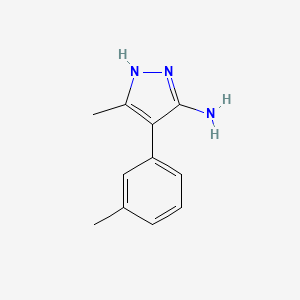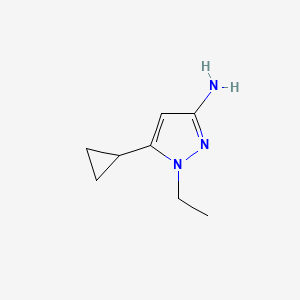
5-シクロプロピル-1-エチル-1H-ピラゾール-3-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-1-ethyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
科学的研究の応用
薬理学的調査
ピラゾール誘導体は、抗炎症作用や鎮痛作用など、多様な薬理作用で知られています .
リーシュマニア症およびマラリアに対する活性
ピラゾールを有するいくつかの化合物は、強力なリーシュマニア症およびマラリアに対する活性を示し、研究のための潜在的な適用分野となる可能性があります .
分子ドッキング研究
これらの化合物は、生物学的標的との相互作用を理解するために、分子ドッキング研究にも使用できます .
新規複素環の合成
作用機序
Target of Action
It is known that pyrazole derivatives, such as 5-amino-pyrazoles, are often used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been shown to interact with a variety of biological targets, particularly enzymes and receptors involved in critical cellular processes .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often acting as inhibitors or modulators . The specific interactions and changes resulting from the action of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the broad utility of pyrazole derivatives in medicinal chemistry, it is likely that this compound could influence a variety of pathways, particularly those involving its target proteins .
Result of Action
Based on the known activities of similar pyrazole derivatives, it is likely that this compound could have a range of potential effects, depending on the specific targets and pathways involved .
生化学分析
Biochemical Properties
5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine/threonine-protein kinases, which are involved in the control of the cell cycle and are essential for meiosis . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
The effects of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of cholinesterase enzymes, suggesting potential neuroprotective effects . Additionally, its impact on gene expression can lead to changes in the production of proteins that are crucial for cell survival and function.
Molecular Mechanism
At the molecular level, 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with serine/threonine-protein kinases can result in the modulation of the cell cycle . Furthermore, changes in gene expression induced by this compound can alter the cellular response to various stimuli, thereby influencing overall cell function.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as neuroprotection and modulation of enzyme activity . At higher doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and potential toxicity to vital organs. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with cholinesterase enzymes can influence the breakdown of neurotransmitters, thereby affecting neural function . Additionally, its role in modulating enzyme activity can lead to changes in the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The activity and function of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine are closely linked to its localization, as it interacts with various biomolecules in these subcellular regions.
準備方法
The synthesis of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
5-Cyclopropyl-1-ethyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using halogenated compounds as reagents.
Cyclization: The compound can
特性
IUPAC Name |
5-cyclopropyl-1-ethylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-11-7(6-3-4-6)5-8(9)10-11/h5-6H,2-4H2,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYVQYYSQIBHCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172529-33-7 |
Source


|
| Record name | 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

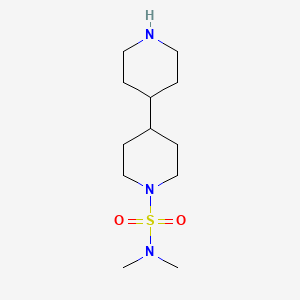
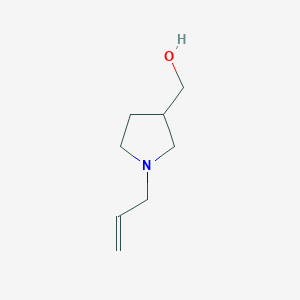
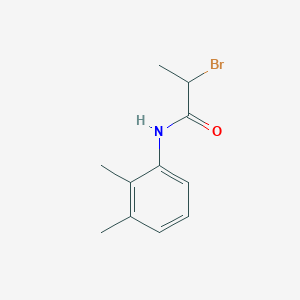
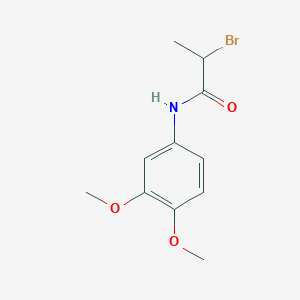

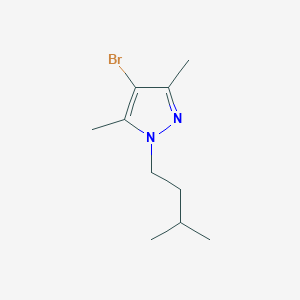

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
